1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound notable for its unique trifluoromethyl and trifluoromethylthio functional groups. Its molecular formula is C11H8F6OS, and it has a molecular weight of 302.24 g/mol. This compound is classified as a ketone due to the presence of the carbonyl group (C=O) in its structure, specifically at the propan-1-one position.
The compound can be synthesized through various chemical reactions involving specific precursors and reagents, which will be detailed in the synthesis analysis section. It is available from chemical suppliers and has applications in both academic research and industrial processes.
The synthesis of 1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:
The molecular structure of 1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 302.24 g/mol |
IUPAC Name | 1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one |
InChI Key | Not available |
Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)F |
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can participate in several types of chemical reactions:
These reactions are typically carried out under controlled conditions, with specific reagents tailored to achieve desired transformations. For example, oxidation may utilize potassium permanganate, while reduction could involve sodium borohydride.
The mechanism of action for 1-(4-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one primarily revolves around its reactivity due to the presence of strong electron-withdrawing trifluoromethyl groups. These groups enhance electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack during reactions such as:
1-(4-(Trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific uses:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: